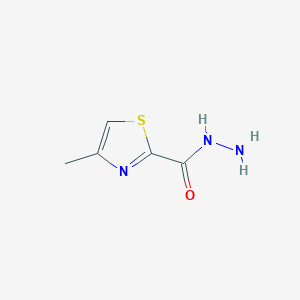

4-Methyl-1,3-thiazole-2-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-3-2-10-5(7-3)4(9)8-6/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXWBFGOEMMEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459360 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-76-5 | |

| Record name | 4-methyl-1,3-thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Thiazole Derivatives in Medicinal Chemistry and Agrochemicals

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic and agrochemical agents. nih.govnih.gov This structural motif is present in a wide array of pharmacologically active molecules, demonstrating its versatility and importance. nih.govresearchgate.net In medicinal chemistry, thiazole derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govsysrevpharm.orgbohrium.com The thiazole core is integral to the structure of numerous established drugs, such as the antiretroviral ritonavir (B1064) and the antibiotic sulfathiazole. nih.govbohrium.com

In the agrochemical sector, thiazole derivatives are crucial for crop protection. acs.orgresearchgate.net They form the chemical basis for a range of commercial pesticides, including insecticides like thiamethoxam (B1682794) and clothianidin, and fungicides such as thiabendazole (B1682256) and ethaboxam. researchgate.netmdpi.com The effectiveness of these compounds lies in their ability to disrupt specific biological pathways in pests and pathogens, leading to enhanced crop health and yields. nbinno.comnih.gov Researchers continuously explore thiazole chemistry to create new, highly potent pesticides with favorable characteristics like low toxicity and diverse structural modification potential. acs.orgnih.gov

Table 1: Examples of Commercially Significant Thiazole Derivatives

| Compound Name | Class | Application |

|---|---|---|

| Ritonavir | Antiretroviral | HIV/AIDS Treatment nih.govbohrium.com |

| Sulfathiazole | Antibiotic | Bacterial Infections nih.govbohrium.com |

| Thiamethoxam | Insecticide | Crop Protection researchgate.netmdpi.com |

| Clothianidin | Insecticide | Crop Protection researchgate.netmdpi.com |

| Thiabendazole | Fungicide | Crop Protection researchgate.netmdpi.com |

| Ethaboxam | Fungicide | Crop Protection researchgate.netmdpi.com |

Significance of Hydrazide Scaffolds in Drug Discovery

The hydrazide functional group (-CONHNH2) and its derivatives, hydrazones, are considered robust scaffolds in drug discovery. ingentaconnect.comeurekaselect.com These structures are prized for their synthetic utility, serving as versatile intermediates for constructing a variety of heterocyclic compounds like oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com The reactivity of the hydrazide moiety allows for its efficient conversion into more complex molecules, expanding its pharmacological utility. researchgate.net

Hydrazide-containing compounds have demonstrated a wide range of biological effects. mdpi.com They are investigated for numerous therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular activities. mdpi.comresearchgate.net The ability of the hydrazide-hydrazone template to interact with various biological targets has made it a focus for medicinal chemists aiming to develop new drug candidates for a multitude of diseases, including neurological and neurodegenerative disorders. ingentaconnect.comeurekaselect.com

Research Trajectories of 4 Methyl 1,3 Thiazole 2 Carbohydrazide and Its Analogues

Established Synthetic Pathways for the Core Structure

The synthesis of the this compound core can be achieved through several reliable methods, each offering distinct advantages in terms of starting materials and reaction conditions.

Hantzsch Reaction and Subsequent Hydrazinolysisnih.govmdpi.com

A primary and widely utilized method for constructing the 4-methyl-1,3-thiazole ring system is the Hantzsch thiazole synthesis. nih.govmdpi.com This reaction typically involves the condensation of a thioamide with an α-haloketone. For the synthesis of the precursor to this compound, a suitable thioamide is reacted with an appropriate α-haloacetoacetate derivative. nih.gov

Following the successful formation of the thiazole ring with an ester group at the 2-position, the crucial carbohydrazide moiety is introduced through hydrazinolysis. This is accomplished by reacting the thiazole-2-carboxylate ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent like ethanol, under reflux conditions. nih.govchemicalbook.com The nucleophilic attack of hydrazine on the ester carbonyl group leads to the displacement of the alkoxy group and the formation of the desired this compound. nih.gov The progress of this conversion can be monitored by spectroscopic methods, where the appearance of signals corresponding to the NH and NH2 protons in ¹H-NMR spectra confirms the formation of the carbohydrazide. nih.gov

Reaction of Methyl-Substituted Thiadiazole Precursors with Hydrazine Hydratemdpi.comchemicalbook.com

An alternative synthetic route involves the use of methyl-substituted 1,2,3-thiadiazole (B1210528) precursors. Specifically, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester can serve as a starting material. chemicalbook.com This ester is then subjected to hydrazinolysis, a reaction with hydrazine hydrate, which effectively converts the ester functional group into a carbohydrazide.

The reaction is typically carried out by heating the thiadiazole ester with hydrazine hydrate in a suitable solvent, such as ethanol. chemicalbook.com This process yields 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) with high efficiency. chemicalbook.com This method provides a direct pathway to a carbohydrazide derivative, which can then potentially be used in further synthetic transformations.

Ugi Reaction for Derivative Synthesisresearchgate.netnih.govmdpi.comnih.gov

The Ugi four-component reaction (Ugi-4CR) represents a powerful and efficient one-pot method for generating libraries of complex molecules, including derivatives related to the 4-methyl-1,3-thiazole scaffold. nih.govmdpi.comnih.gov This multicomponent reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly assemble a diverse range of products. mdpi.com

In the context of synthesizing 4-methyl-1,2,3-thiadiazole (B96444) derivatives, the Ugi reaction can be employed by reacting a 4-methyl-1,2,3-thiadiazole-containing component with an amine, an aldehyde, and an isocyanide in a suitable solvent like methanol. researchgate.net This approach allows for the introduction of various substituents, leading to the creation of a library of derivatives with different structural features. nih.govnih.gov The yields of these reactions can vary significantly depending on the specific reactants used. researchgate.net For instance, the reaction of a chloro-substituted amine with a trifluoromethylphenyl-containing aldehyde has been reported to produce the corresponding 4-methyl-1,2,3-thiadiazole derivative in high yield. researchgate.net

Derivatization Strategies via the Carbohydrazide Moiety

The carbohydrazide group of this compound is a versatile functional handle that allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with diverse structures and properties.

Condensation Reactions with Aldehydes to Form Hydrazonesnih.govmdpi.comnih.govacs.org

One of the most common and straightforward derivatization strategies for this compound is its condensation reaction with various aldehydes to form hydrazones. nih.govmdpi.comnih.gov This reaction is typically carried out by heating the carbohydrazide with a slight excess of the desired aldehyde in a suitable solvent, such as ethanol, often in the presence of a catalytic amount of acid like acetic acid or sulfuric acid. nih.govnih.gov

The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-NH-C=O linkage of the hydrazone. nih.gov The successful formation of the hydrazone is readily confirmed by spectroscopic analysis, particularly by the appearance of a singlet signal for the azomethine proton (-N=CH-) in the ¹H-NMR spectrum and the disappearance of the aldehyde proton signal. nih.govnih.gov This method allows for the introduction of a wide array of substituted aryl and heteroaryl groups onto the core thiazole structure, leading to the generation of large libraries of hydrazone derivatives. nih.govmdpi.com The yields of these condensation reactions are generally good to excellent. nih.govnih.gov

| Aldehyde Reactant | Resulting Hydrazone Product | Yield (%) | Reference |

| Substituted Benzaldehydes | N'-(Arylmethylene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides | 70-99 | nih.gov |

| Various Substituted Aldehydes | Hydrazide-hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | 57-98 | mdpi.com |

| Aryl Aldehydes | N′-(Arylidene)-2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazides | 65-98 | nih.govacs.org |

Reactions with Isothiocyanates to Yield Thiosemicarbazidesnih.govirjmets.comscribd.com

Another important derivatization strategy involves the reaction of this compound with isothiocyanates to produce thiosemicarbazides. irjmets.comscribd.com This reaction involves the nucleophilic addition of the hydrazide's terminal amino group to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). irjmets.com

The reaction is typically carried out by refluxing the carbohydrazide and the isothiocyanate in a suitable solvent like ethanol. nih.gov This leads to the formation of a thiosemicarbazide (B42300) derivative, which incorporates the N-H, C=S, and N-H functionalities. These thiosemicarbazide derivatives are valuable intermediates in their own right and can be further cyclized to form various heterocyclic systems, such as 1,3,4-thiadiazoles. nih.govjocpr.com For example, treatment of a thiosemicarbazone (a related structure) with acetic anhydride (B1165640) can lead to the formation of a 4,5-dihydro-1,3,4-thiadiazole derivative. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Acetyl thiazole derivative | Thiosemicarbazide | Thiazole-based thiosemicarbazone | nih.gov |

| Carbohydrazides | Isothiocyanates | Thiosemicarbazides | irjmets.com |

| Thiosemicarbazide | Aldehydes/Ketones | Thiosemicarbazones | scribd.com |

| Thiosemicarbazones | Acetic Anhydride | Dihydro-1,3,4-thiadiazoles | nih.gov |

Cyclization Reactions to Form Fused Heterocycles

The hydrazide functional group of this compound is a key reactive site that enables the construction of various five-membered heterocyclic rings. These reactions typically involve condensation with appropriate reagents followed by intramolecular cyclization.

Synthesis of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazoles from hydrazides is a well-established transformation. One common method involves the reaction of an acid hydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) to yield an oxadiazole-5-thiol derivative. researchgate.net Another approach is the cyclization of acylhydrazones, which can be formed from the condensation of hydrazides with aldehydes. This cyclization can be mediated by various reagents. organic-chemistry.org For instance, N'-arylidene acetohydrazides can be converted to substituted 1,3,4-oxadiazoles. organic-chemistry.org

Furthermore, the reaction of hydrazides with formic acid, followed by oxidative cyclization of the resulting formyl hydrazine using lead(II) oxide, can produce monosubstituted 1,3,4-oxadiazoles. researchgate.net In some cases, direct annulation of hydrazides with methyl ketones using potassium carbonate as a base can lead to 1,3,4-oxadiazoles through a C-C bond cleavage mechanism. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| Acid Hydrazide | Carbon Disulfide, Alcoholic Potassium Hydroxide | 2-Substituted-1,3,4-oxadiazole-5-thiol | researchgate.net |

| Acid Hydrazide | Substituted Benzaldehyde, Cyclizing Agent | Disubstituted 1,3,4-oxadiazole (B1194373) | researchgate.net |

| Acid Hydrazide | Formic Acid, Lead(II) Oxide | Monosubstituted 1,3,4-oxadiazole | researchgate.net |

Synthesis of 1,2,4-Triazoles

The conversion of this compound into 1,2,4-triazole (B32235) derivatives often proceeds through a thiosemicarbazide intermediate. The acid hydrazide is first reacted with ammonium (B1175870) thiocyanate (B1210189) to form the corresponding thiosemicarbazide. researchgate.net This intermediate can then be cyclized under either basic or acidic conditions. Treatment with sodium hydroxide solution typically yields a 1,2,4-triazole-3-thiol. researchgate.net

Alternatively, the Einhorn-Brunner reaction provides a pathway to 1,2,4-triazoles through the condensation of hydrazines or substituted hydrazines with diacylamines in the presence of a weak acid. tijer.org Another classical method is the Pellizzari reaction, which involves heating an amide with an acyl hydrazide. researchgate.net

| Intermediate | Reagents | Product | Reference |

| Thiosemicarbazide | Sodium Hydroxide Solution | 5-Substituted-1,2,4-triazole-3-thiol | researchgate.net |

| Hydrazine/Substituted Hydrazine | Diacylamines, Weak Acid | 1,2,4-Triazole Derivative | tijer.org |

| Amide | Acyl Hydrazide | 1,2,4-Triazole Derivative | researchgate.net |

Synthesis of Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound can also be achieved via a thiosemicarbazide intermediate. Following the reaction of the hydrazide with ammonium thiocyanate to form the thiosemicarbazide, cyclization with sulfuric acid yields a 2-amino-5-substituted-1,3,4-thiadiazole. researchgate.net Another route involves the reaction of thiosemicarbazones with acetic anhydride, leading to 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov

| Intermediate | Reagents | Product | Reference |

| Thiosemicarbazide | Sulfuric Acid | 2-Amino-5-substituted-1,3,4-thiadiazole | researchgate.net |

| Thiosemicarbazone | Acetic Anhydride | 4,5-Dihydro-1,3,4-thiadiazolyl derivative | nih.gov |

Formation of Pyrazoles and Pyrazines

The synthesis of pyrazoles generally involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. youtube.com This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, proceeds through the formation of an imine followed by an enamine, which then tautomerizes to the aromatic pyrazole ring. youtube.com While the direct synthesis from this compound is not explicitly detailed in the provided context, the hydrazide moiety could potentially be converted to a hydrazine derivative to participate in such reactions.

Similarly, the synthesis of pyrazines was not directly elaborated from the starting carbohydrazide in the provided search results.

Advanced Synthetic Techniques

To improve reaction efficiency, yield, and environmental footprint, modern synthetic methods are increasingly being employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of 1,2,4-triazoles and 1,3,4-thiadiazoles. The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields and purer products compared to conventional heating methods. scielo.brnih.gov For example, the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) can be achieved smoothly under microwave irradiation without a catalyst. organic-chemistry.org Similarly, the synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives has been carried out efficiently under solvent-free microwave conditions. nih.gov

| Reaction Type | Conditions | Advantages | Reference |

| Synthesis of 1,2,4-triazoles | Microwave irradiation, catalyst-free | Short reaction time, excellent functional group tolerance | organic-chemistry.org |

| Synthesis of 1,3,4-thiadiazole (B1197879) derivatives | Solvent-free, microwave irradiation | Facile, high yield | nih.gov |

| Synthesis of triazolothiadiazoles | Microwave irradiation (250 W) | High yield, short reaction time, pure product | scielo.br |

Clean Grinding Techniques for Hydrazone Formation

A solvent-free, clean grinding technique has been effectively used for the synthesis of hydrazone derivatives of 4-methyl-2-phenylthiazole-5-carbohydrazide. nih.govscienceopen.com This environmentally friendly method involves grinding a mixture of the thiazole carbohydrazide with various carbonyl compounds in a mortar at room temperature. nih.govscienceopen.com The addition of a few drops of acetic acid can facilitate the reaction, which is typically monitored by thin-layer chromatography (TLC). scienceopen.com This technique offers several advantages, including mild reaction conditions, high efficiency, and easy separation and purification of the products. nih.govscienceopen.com

For instance, the reaction of 4-methyl-2-phenylthiazole-5-carbohydrazide with different carbonyl compounds under grinding conditions for 10–20 minutes has yielded a series of novel hydrazones in high yields. scienceopen.com Similarly, cyclo-condensation reactions of the same carbohydrazide with active methylene compounds like 2,4-pentanedione, ethyl 3-oxobutanoate, diethylmalonate, and ethyl cyanoacetate (B8463686) have been successfully carried out using this grinding method to produce pyrazole derivatives. scienceopen.com The reaction with anhydrides such as maleic anhydride and phthalic anhydride under these conditions has also been shown to result in the formation of the corresponding 1,2-dihydropyridazine-3,6-dione and 2,3-dihydrophthalazine-1,4-dione derivatives, respectively. nih.gov

Spectroscopic Characterization and Structural Elucidation

The structures of this compound and its derivatives are routinely confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of these compounds.

In the ¹H NMR spectra of hydrazone derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, characteristic signals confirm the formation of the hydrazone linkage. mdpi.com The NH proton of the hydrazide typically appears as a singlet, and upon condensation with an aldehyde, this signal shifts downfield in the resulting hydrazone. mdpi.com For example, in a series of such derivatives, the NH proton signal was observed in the range of 12.10–12.87 ppm, and the newly formed =CH proton signal appeared as a singlet between δ 8.06 and 8.63 ppm. mdpi.com

For hydrazones derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, the disappearance of the NH₂ proton signals and the appearance of a new signal for the N=CH proton confirm the condensation. nih.gov For example, in one study, the NH proton signal shifted from 9.65 ppm in the carbohydrazide to the 11.84–12.21 ppm region in the hydrazones. nih.gov The ¹H NMR spectrum of N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide showed singlet signals for the methyl groups at δ 2.44, 2.63, and 2.75 ppm, and the NH proton at δ 11.01 ppm. nih.gov

¹³C NMR spectroscopy further supports the structural assignments. In the ¹³C NMR spectrum of N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide, signals for the methyl carbons were observed at δ 13.5, 14.0, and 16.2 ppm, with the aromatic and thiazole carbons appearing in the expected regions. nih.gov For 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione, the methyl carbon of the thiazole ring appears at δ 18.2 ppm. nih.gov

Table 1: Selected ¹H NMR and ¹³C NMR Data for Derivatives of this compound

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide nih.gov | DMSO-d₆ | 2.44 (3H, s, CH₃–C=N–NH), 2.63 (3H, s, thiazole–CH₃), 2.75 (3H, s, thiazole–CH₃), 7.51-8.01 (10H, m, Ar–H), 11.01 (1H, s, NH) | 13.5 (CH₃-C=N-NH), 14.0 (CH₃-thiazole), 16.2 (CH₃-thiazole), 125.5, 125.6, 127.8, 128.3, 128.6, 128.8, 128.9, 129.5, 129.6, 130.9, 138.5, 142.5, 144.1, 148.2, 164.7, 170.3 |

| 2-(4-Methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione nih.gov | DMSO-d₆ | 2.70 (3H, s, thiazole–CH₃), 7.55-8.04 (9H, m, Ar–H), 11.22 (1H, s, NH) | 18.2 (CH₃-thiazole), 125.9, 126.8, 127.4, 128.8, 129.8, 130.4, 131.3, 132.5, 133.7, 142.9, 143.7, 145.9, 158.9, 160.8, 161.8, 167.6 |

Mass Spectrometry (MS, HRMS, EI/MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of these compounds.

For N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak [M⁺] at m/z 432, confirming its molecular weight. nih.gov Similarly, for 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione, the molecular ion peak was observed at m/z 363. nih.gov High-resolution mass spectrometry (HRMS) is also utilized for the precise determination of molecular formulas, as demonstrated in the characterization of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives. nih.gov

Table 2: Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide nih.gov | EI-MS | 432 [M⁺] | 202, 71 |

| 2-(4-Methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione nih.gov | EI-MS | 363 [M⁺] | 202, 71 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups within the molecules. The IR spectra of hydrazones derived from 4-methyl-2-phenylthiazole-5-carbohydrazide show characteristic absorption bands. nih.gov The NH stretching vibration is typically observed around 3158-3231 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the hydrazone is a prominent band, often appearing in the region of 1668-1691 cm⁻¹. nih.gov For instance, in N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide, the NH and C=O stretching vibrations were observed at 3158 cm⁻¹ and 1668 cm⁻¹, respectively. nih.gov In 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione, the NH stretch was at 3231 cm⁻¹, and two C=O stretches were seen at 1691 and 1671 cm⁻¹. nih.gov

Table 3: Infrared Spectroscopy Data for Derivatives of this compound

| Compound | Key IR Absorptions (cm⁻¹) |

| N′-[1-(4-Methyl-2-phenylthiazol-5-yl)ethylidene]-2-phenyl-4-methylthiazole-5-carbohydrazide nih.gov | 3158 (NH), 1668 (C=O) |

| 2-(4-Methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione nih.gov | 3231 (NH), 1691, 1671 (C=O) |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the synthesized compounds, which is compared with the theoretically calculated values to confirm the empirical formula. This technique is routinely used in conjunction with spectroscopic methods to verify the purity and composition of newly synthesized derivatives. nih.govmdpi.com For example, the elemental analysis of 2-(4-methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione gave results that were in close agreement with the calculated values for the formula C₁₉H₁₃N₃O₃S. nih.gov

Table 4: Elemental Analysis Data for a Derivative of this compound

| Compound | Molecular Formula | Calculated (%) | Found (%) |

| 2-(4-Methyl-2-phenyl-thiazole-5-carbonyl)-2,3-dihydrophthalazine-1,4-dione nih.gov | C₁₉H₁₃N₃O₃S | C, 62.80; H, 3.61; N, 11.56; S, 8.82 | C, 62.63; H, 3.52; N, 11.49; S, 8.73 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic structure and properties of molecules. kbhgroup.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate framework for predicting molecular properties. kbhgroup.in For this compound and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in elucidating their structural and electronic characteristics. nih.gov

Electronic Properties

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For thiazole derivatives, DFT calculations can predict key electronic parameters. The thiazole ring, being an electron-rich system, significantly influences the electronic behavior of the molecule. nih.gov The distribution of electron density, dipole moment, and electrostatic potential are critical descriptors of a molecule's electronic nature.

In molecules like this compound, the presence of heteroatoms (N, S, O) and the carbohydrazide group (-CONHNH2) leads to a non-uniform distribution of charge. The nitrogen and oxygen atoms, being highly electronegative, tend to draw electron density, creating regions of negative electrostatic potential, while the hydrogen atoms of the hydrazide and methyl groups are typically regions of positive potential. This charge distribution is crucial for intermolecular interactions, such as hydrogen bonding, which can influence the compound's crystal packing and biological activity.

Table 1: Representative Electronic Properties of Thiazole Derivatives

| Property | Representative Value | Significance |

| Dipole Moment (Debye) | 2.0 - 5.0 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Electron Affinity (eV) | 0.5 - 2.0 eV | Reflects the molecule's ability to accept an electron. |

| Ionization Potential (eV) | 7.0 - 9.0 eV | Represents the energy required to remove an electron, indicating the molecule's electron-donating ability. |

Note: The values in this table are representative and based on computational studies of similar thiazole derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity and electronic transitions within a molecule. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. acs.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability, chemical reactivity, and polarizability. acs.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the hydrazide moiety, which are the main electron-donating parts of the molecule. Conversely, the LUMO is likely distributed over the thiazole ring and the carbonyl group of the carbohydrazide, which can act as electron-accepting centers. A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and a propensity for intramolecular charge transfer (ICT), which is a key factor for non-linear optical properties. acs.orgnih.gov

Table 2: Representative Frontier Molecular Orbital Energies of Thiazole Hydrazone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Hydrazone 1 | -6.25 | -2.13 | 4.12 |

| Thiazole Hydrazone 2 | -6.18 | -2.25 | 3.93 |

| Thiazole Hydrazone 3 | -6.05 | -2.46 | 3.59 |

Data adapted from studies on similar thiazole-based hydrazones. The energy gap is a key indicator of chemical reactivity and electronic transitions. nih.gov

UV-Vis Analysis

Theoretical UV-Vis analysis, performed using Time-Dependent Density Functional Theory (TD-DFT), provides insights into the electronic absorption properties of a molecule. researchgate.net By calculating the excitation energies and oscillator strengths, one can predict the absorption maxima (λmax) in the ultraviolet-visible spectrum. youtube.com These electronic transitions typically involve the promotion of an electron from occupied molecular orbitals (like HOMO) to unoccupied ones (like LUMO). researchgate.net

For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions are generally more intense and occur at shorter wavelengths, associated with the conjugated system of the thiazole ring. The n→π* transitions, involving the non-bonding electrons of the nitrogen, oxygen, and sulfur atoms, are typically less intense and appear at longer wavelengths. The solvent environment can also influence the position of these absorption bands.

Density of States (DOS)

In the context of this compound, a DOS analysis would reveal the specific contributions of the thiazole ring, the methyl group, and the carbohydrazide moiety to the frontier orbitals. This allows for a more nuanced understanding of which parts of the molecule are most involved in electronic transitions and chemical reactions. For instance, the PDOS can confirm the localization of the HOMO and LUMO on specific fragments of the molecule, corroborating the findings from FMO analysis.

Natural Bonding Orbitals (NBOs)

Natural Bonding Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. wikipedia.orgwisc.edu It provides a localized picture of the electron density in terms of Lewis-like structures, including lone pairs and bond orbitals. wikipedia.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions in a Thiazole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N3 | π(C2-N3) | 25.4 |

| LP(1) S1 | σ(C2-N3) | 15.8 |

| π(C4-C5) | π*(C2-N3) | 19.2 |

LP denotes a lone pair, and π and σ* represent antibonding orbitals. These values are illustrative of the types of interactions and their relative strengths in similar heterocyclic systems.*

Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. figshare.comresearchgate.net The NLO response of a molecule is primarily determined by its polarizability (α) and first hyperpolarizability (β). researchgate.net Molecules with a large HOMO-LUMO gap and significant intramolecular charge transfer (ICT) characteristics often exhibit enhanced NLO properties. acs.org

Computational studies on thiazole derivatives have shown that they can possess considerable NLO activity. researchgate.net The presence of electron-donating groups (like the hydrazide moiety) and an electron-accepting framework (the thiazole ring) in this compound creates a D-π-A (donor-pi bridge-acceptor) like system, which is a common structural motif in NLO materials. DFT calculations can predict the values of α and β, providing a theoretical assessment of the NLO potential of the compound.

Table 4: Representative Calculated NLO Properties of Thiazole Hydrazone Derivatives

| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| Thiazole Hydrazone 1 | 2.5 x 10^-23 | 1.5 x 10^-30 |

| Thiazole Hydrazone 2 | 3.8 x 10^-23 | 4.2 x 10^-30 |

| Thiazole Hydrazone 3 | 5.2 x 10^-23 | 7.8 x 10^-30 |

These values are representative of the order of magnitude for similar organic molecules and highlight the potential for significant NLO response in thiazole derivatives. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a thiazole derivative, might interact with a biological target, typically a protein.

Protein-Ligand Interactions

Molecular docking studies on various thiazole-based carbohydrazide and hydrazone derivatives have revealed key protein-ligand interactions that are crucial for their biological activity. For instance, in studies of thiazole-based carbohydrazide derivatives as α-amylase inhibitors, it was observed that active molecules form a stable hydrogen bond network with the amino acid residues in the active site of the enzyme. researchgate.net Hydrophobic interactions also play a significant role, with the thiazole ring and its substituents often engaging in hydrophobic contacts with residues like tryptophan, tyrosine, leucine, and alanine. researchgate.net

Similarly, in the context of antimycobacterial research, molecular docking of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives with the enoyl-ACP reductase (InhA) receptor has provided insights into potential binding modes. nih.gov These studies help in visualizing how the ligands fit into the active site of the target protein, a critical step in rational drug design.

Binding Affinity Predictions

A crucial output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy. This value estimates the strength of the interaction between the ligand and the protein. For a series of thiazole-based carbohydrazide derivatives evaluated as α-amylase inhibitors, compounds with lower IC50 values (indicating higher potency) generally showed more favorable docking scores. researchgate.net

In a study on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives as anti-Candida agents, molecular docking revealed that the presence of a hydrazone bridge and an additional aromatic phenyl group improved the affinity for the target fungal enzyme, lanosterol C14α-demethylase, compared to derivatives lacking these features. mdpi.com This highlights how computational predictions of binding affinity can rationalize structure-activity relationships observed in experimental assays.

Below is an interactive data table summarizing the binding affinity of selected thiazole derivatives against α-amylase.

| Compound | IC50 (µM) | Binding Affinity (kcal/mol) |

| Compound 1 | 1.763 ± 0.03 | - |

| Compound 10 | 1.747 ± 0.20 | - |

| Compound 14 | 1.709 ± 0.12 | - |

| Compound 20 | 1.948 ± 0.23 | - |

| Acarbose (B1664774) (Standard) | 1.637 ± 0.153 | - |

| Data sourced from a study on thiazole based carbohydrazide derivatives as α-amylase inhibitors. researchgate.netresearchgate.net The specific binding affinity values were not provided in the source material. |

Identification of Active Site Interactions

A primary goal of molecular docking is to identify the specific interactions between a ligand and the amino acid residues within the active site of a protein. For thiazole derivatives, these interactions commonly include:

Hydrogen Bonds: The nitrogen and oxygen atoms in the carbohydrazide or hydrazone moiety are often involved in forming hydrogen bonds with polar residues in the active site. For example, studies on (4-substituted-thiazol-2-yl) hydrazine derivatives as MAO-B inhibitors showed conventional hydrogen bonds with residues such as Ile14, Ser15, and Gln206. fabad.org.tr

Hydrophobic Interactions: The thiazole ring and any attached aromatic or aliphatic groups can form hydrophobic interactions with nonpolar residues.

π-π Stacking: Aromatic rings within the ligand can stack with the aromatic rings of amino acid residues like tyrosine, phenylalanine, and tryptophan.

π-Cation Interactions: The electron-rich thiazole ring can interact favorably with positively charged residues. researchgate.net

These detailed interaction maps are invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the conformational changes and stability of a protein-ligand complex over time. This technique complements the static picture provided by molecular docking.

Conformational Changes and Stability

MD simulations have been employed to assess the stability of thiazole-based hydrazones within the binding site of their target proteins. nih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and whether the key interactions observed in docking are maintained over time. For instance, a study on 1,3,4-thiadiazole derivatives showed that MD simulations and binding affinity calculations proved their efficiency as InhA inhibitors, with minimal fluctuation of the ligand-receptor complexes. researchgate.net

In another study on (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine derivatives, MD simulations were used to calculate the binding free energies, which provided a more accurate estimation of the binding affinity and stability of the complex compared to docking scores alone. fabad.org.tr These simulations confirmed that the designed compounds remained stably bound within the active site of the hMAO-B receptor. fabad.org.tr

Biological Activity and Structure Activity Relationship Sar Studies of 4 Methyl 1,3 Thiazole 2 Carbohydrazide Derivatives

Antimicrobial Activities

Derivatives of 4-methyl-1,3-thiazole-2-carbohydrazide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. These compounds often incorporate a hydrazone linkage, a structural motif known to contribute to biological activity. mdpi.comccspublishing.org.cn

Antibacterial Efficacy

The antibacterial properties of these derivatives have been evaluated against both Gram-positive and Gram-negative bacteria, revealing promising candidates for further development.

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria. In one study, a series of hydrazide-hydrazone derivatives were synthesized and tested, with one compound in particular, featuring a 5-nitro-2-furoyl moiety, demonstrating very strong activity. mdpi.comresearchgate.net This compound exhibited significant potency against various strains of Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus, in some cases exceeding the activity of the reference drug nitrofurantoin. mdpi.com Other derivatives also showed inhibitory effects, although at higher concentrations. mdpi.com The presence of a phenyl ring in related thiosemicarbazones was found to be important for activity against S. aureus. minia.edu.eg Similarly, certain thiazole (B1198619) aminoguanidines have been identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Several studies have highlighted the effectiveness of these derivatives against Bacillus subtilis and Micrococcus luteus. mdpi.comnih.gov For instance, some 1,2,4-triazole (B32235) derivatives linked to a carbohydrazide (B1668358) moiety displayed activity against Bacillus cereus. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Target Bacteria | Activity/MIC | Reference |

| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus aureus | MIC = 1.95 µg/mL | mdpi.com |

| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Staphylococcus epidermidis | Good activity | mdpi.com |

| Hydrazide-hydrazone with 5-nitro-2-furoyl moiety | Micrococcus luteus | Good activity | mdpi.com |

| Thiazole aminoguanidines | MRSA | Potent | nih.gov |

| 1,2,4-Triazole derivatives | Bacillus cereus | Active | researchgate.net |

| Thiazolyl hydrazine (B178648) derivatives | Botryosphaeria dothidea, Gibberella sanbinetti | Good activity | semanticscholar.org |

This table is for illustrative purposes and includes a selection of findings. For detailed data, please refer to the cited sources.

The activity of this compound derivatives against Gram-negative bacteria is more varied. While some compounds show limited to no effect, others have demonstrated significant potential. mdpi.com For example, a hydrazide-hydrazone derivative with a 5-nitro-2-furoyl moiety was effective against Escherichia coli. mdpi.com However, the same study found that Pseudomonas aeruginosa was resistant to this compound. mdpi.com In contrast, other research has identified thiazole aminoguanidines with strong activity against E. coli. nih.gov

Some newly synthesized 1,3-thiazole derivatives have shown notable antibacterial activity against E. coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Additionally, certain 1,3,4-thiadiazole (B1197879) derivatives have displayed inhibitory effects against Klebsiella pneumoniae. nih.gov The antibacterial efficacy of these compounds is often influenced by the nature of the substituents on the thiazole ring. nih.gov

MIC and MBC values are crucial for quantifying the antibacterial potency of these derivatives. For a particularly active hydrazide-hydrazone derivative, the MIC against Gram-positive bacteria ranged from 1.95 to 15.62 µg/mL. mdpi.comresearchgate.net The MBC values for this compound were in the range of 3.91–62.5 µg/mL, indicating a bactericidal effect. mdpi.com The ratio of MBC to MIC for this derivative was between 1 and 4, further confirming its lethal action against bacteria. mdpi.com

In other studies, thiazole derivatives have exhibited MIC values ranging from 0.05 to 0.4 mg/mL against S. aureus. minia.edu.eg For some 1,2,4-triazole derivatives, MIC values as low as 15.63 µg/mL have been reported against Bacillus subtilis. nih.gov The determination of these values is essential for comparing the efficacy of different derivatives and identifying promising candidates for further investigation. nih.gov

Table 2: MIC and MBC Values of a Potent Hydrazide-Hydrazone Derivative

| Parameter | Value Range | Bacterial Type | Reference |

| MIC | 1.95–15.62 µg/mL | Gram-positive | mdpi.comresearchgate.net |

| MBC | 3.91–62.5 µg/mL | Gram-positive | mdpi.com |

| MBC/MIC Ratio | 1–4 | Gram-positive | mdpi.com |

This table highlights the potency of a specific derivative. Values for other compounds may vary.

Antifungal Efficacy (e.g., Candida albicans, Aspergillus sp.)

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal activity. Several studies have reported moderate to good efficacy against various fungal pathogens, including Candida albicans and Aspergillus species. mdpi.comsemanticscholar.orgresearchgate.netnih.gov

A number of synthesized derivatives have shown a slight to moderate antimycotic effect against yeast-like fungi of the genus Candida. mdpi.com In some cases, the minimum fungicidal concentration (MFC) values exceeded 1000 µg/mL. mdpi.com However, other studies have identified 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives with promising inhibitory activity against C. albicans, exhibiting lower MIC values than the reference drug fluconazole (B54011). nih.gov The presence of a C2-hydrazone linkage appears to enhance antifungal potency. nih.gov

Newly synthesized 1,3-thiazole derivatives have also demonstrated anti-Candida activity. nih.gov Similarly, certain thiazolyl hydrazine derivatives have shown good antifungal activity against various phytopathogenic fungi. semanticscholar.org The antifungal potential of these compounds has also been noted against Aspergillus flavus. researchgate.net

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Target Fungi | Activity/MIC | Reference |

| Hydrazide-hydrazone derivatives | Candida species | Weak to moderate | mdpi.com |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives | Candida albicans | MIC as low as 3.9 µg/mL | nih.gov |

| Thiazolyl hydrazine derivatives | Phytopathogenic fungi | Good activity | semanticscholar.org |

| Hydrazone derivatives containing 4-methylbenzo[d]thiazole | Candida albicans, Aspergillus flavus | Active | researchgate.net |

This table provides a snapshot of the antifungal potential of these derivatives. For comprehensive data, refer to the original research articles.

Antiviral Activities (e.g., Tobacco Mosaic Virus (TMV), SARS-CoV-2 Mpro)

The antiviral potential of this compound derivatives is an emerging area of research. Studies have shown that some of these compounds exhibit activity against plant viruses like the Tobacco Mosaic Virus (TMV). ccspublishing.org.cnnih.gov A series of 4-methyl-1,2,3-thiadiazole-5-carboxaldehyde benzoyl hydrazone derivatives displayed a certain degree of curative activity against TMV at a concentration of 500 μg/mL. ccspublishing.org.cn

Furthermore, the broader class of thiazole derivatives has been investigated for activity against a range of human viruses. nih.gov While specific data on this compound derivatives against SARS-CoV-2 Mpro is not extensively available in the provided context, the general antiviral potential of the thiazole scaffold suggests this as a promising avenue for future research. researchgate.netresearchgate.net The versatility of the thiazole ring system makes it an attractive target for the development of new antiviral agents. researchgate.net

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis InhA)

Derivatives of thiazole and related heterocyclic systems, often synthesized from hydrazide precursors, have demonstrated notable potential as antimycobacterial agents. A key target in Mycobacterium tuberculosis (Mtb) is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid biosynthesis pathway.

Several studies have explored the potential of thiazole-based compounds against Mtb. For instance, various 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their antitubercular properties. researchgate.net In one study, derivatives of 1,3,4-thiadiazole showed that the presence of an alkyl or substituted phenyl group on the ring could enhance inhibitory activity against Mtb. researchgate.net The cytotoxicity of these active molecules was found to be low against normal Vero cell lines, indicating a degree of selectivity. researchgate.net Molecular docking studies on these compounds suggested potential interactions with target enzymes like InhA and CYP121. researchgate.net

Hybrid molecules incorporating triazole moieties, which can be synthesized from carbohydrazide intermediates, have also been identified as potent InhA inhibitors. nih.gov For example, a series of 1,2,3- and 1,2,4-triazole hybrids were designed and tested for their in-vitro activity against the InhA enzyme. Several of these compounds completely inhibited the enzyme at a concentration of 10 nM, with the most potent derivatives exhibiting IC₅₀ values as low as 0.074 nM and 0.13 nM. nih.gov Molecular docking of these compounds confirmed their interaction with the InhA active site. nih.gov

Furthermore, hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core have been synthesized and evaluated against various mycobacterial strains, including drug-resistant ones. nih.gov While the starting material was not a thiazole carbohydrazide, the study highlights the utility of the hydrazide functional group in generating compounds with antimycobacterial activity. Some of these oxadiazole-hydrazone derivatives showed significant activity, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against the M. tuberculosis H37Ra strain and 4 µg/mL against pyrazinamide-resistant strains. nih.gov Molecular modeling suggested that these compounds likely act by inhibiting the InhA enzyme. nih.gov

Anticancer / Cytotoxic Activities

The this compound scaffold has given rise to a multitude of derivatives with significant cytotoxic activity against various cancer cell lines.

Derivatives incorporating the thiazole and 1,3,4-thiadiazole moieties have shown particular promise. In one study, a series of novel thiazoles carrying a 1,3,4-thiadiazole core were prepared starting from 4-methyl-2-phenylthiazole-5-carbohydrazide. nih.gov These compounds were evaluated for their anticancer activity against the human liver carcinoma cell line (HepG-2). nih.gov

Other research has focused on synthesizing 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and their derivatives. mdpi.com These compounds demonstrated antiproliferative activity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines. mdpi.com The presence of the thiazole moiety containing sulfur and nitrogen was highlighted as a key contributor to their activity. mdpi.com

Furthermore, hybrid molecules combining the thiazole ring with other heterocyclic systems have been explored. For example, thiazole-1,2,3-triazole hybrids, synthesized from an ethyl 4-methylthiazole-5-carboxylate precursor, have shown potent activity against human glioblastoma cell lines. ajgreenchem.com Some of these compounds were also tested for toxicity against normal HEK-293 cell lines and were found to be non-toxic. ajgreenchem.com

The cytotoxic properties of 1,3,4-thiadiazole derivatives have been reviewed, with many compounds showing activity against a range of cell lines including MCF-7, HCT-116, and HepG-2. nih.gov For instance, some imidazole-thiadiazole derivatives exhibited promising anticancer activities against the HEPG2-1 liver carcinoma cell line. nih.gov

The potency of these anticancer derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes the IC₅₀ values for various derivatives against different cancer cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Thiazole-1,3,4-thiadiazole derivative (6b) | HepG-2 | 1.98 | nih.gov |

| Thiazole derivative (5) | MCF-7 | Not specified | mdpi.com |

| Thiazole derivative (5) | HepG-2 | Not specified | mdpi.com |

| Thiazole-1,2,3-triazole hybrid (5h) | Glioblastoma | 3.20 ± 0.32 | ajgreenchem.com |

| Thiazole-1,2,3-triazole hybrid (5f) | Glioblastoma | 4.72 ± 3.92 | ajgreenchem.com |

| Thiazole-1,2,3-triazole hybrid (5c) | Glioblastoma | 10.67 ± 0.94 | ajgreenchem.com |

| Imidazole-thiadiazole derivative | HEPG2-1 | 0.86 | nih.gov |

| Chalcone-thienopyrimidine derivative (3b) | HepG-2 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine derivative (3g) | HepG-2 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine derivative (3b) | MCF-7 | More potent than 5-FU | nih.gov |

| Chalcone-thienopyrimidine derivative (3g) | MCF-7 | More potent than 5-FU | nih.gov |

| 2-aminothiazole derivative (20) | H1299 | 4.89 | nih.gov |

| 2-aminothiazole derivative (20) | SHG-44 | 4.03 | nih.gov |

| 2,4-disubstituted thiazole amide (28) | HT29 | 0.63 | nih.gov |

| 2,4-disubstituted thiazole amide (28) | HeLa | 6.05 | nih.gov |

| 2,4-disubstituted thiazole amide (28) | A549 | 8.64 | nih.gov |

| Thiazole derivative (23) | HepG-2 | 0.51 mM | nih.gov |

| Thiazole derivative (24) | HepG-2 | 0.57 mM | nih.gov |

This table is based on available data and is not exhaustive.

The anticancer effects of these derivatives are mediated through various mechanisms. One prominent mechanism is the induction of apoptosis. For instance, chalcone-thienopyrimidine derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov This imbalance in the Bcl-2 family of proteins can trigger programmed cell death in cancer cells. mdpi.com

Enzyme inhibition is another key mechanism. Thymidylate synthase (TS), an enzyme crucial for DNA synthesis, has been identified as a potential target for some thiazole-1,2,3-triazole hybrids. ajgreenchem.com By inhibiting TS, these compounds can disrupt DNA replication and halt cancer cell proliferation. The 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine, a core structure in nucleic bases, which may explain its ability to interfere with DNA replication processes. nih.gov

Furthermore, some derivatives have been found to induce cell cycle arrest. High levels of reactive oxygen species (ROS) generated by certain chalcone (B49325) analogs can lead to cell cycle arrest and apoptosis. nih.gov

Other Biological Activities

Beyond their antimycobacterial and anticancer properties, derivatives of this compound have been investigated for their ability to inhibit various enzymes implicated in other diseases.

Carbonic Anhydrase Inhibition: Certain 1,3,4-thiadiazole derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. nih.gov In one study, newly synthesized N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed better activity against hCA I than the standard drug Acetazolamide. nih.gov Most of these compounds were also more effective against hCA II. nih.gov

Cholinesterase Inhibition: The same study also investigated the inhibitory activity of these N-(1,3,4-thiadiazole-2-yl)acetamide derivatives against acetylcholinesterase (AChE). nih.gov Two of the synthesized compounds demonstrated superior activity against AChE compared to the standard agent, tacrine. nih.gov

α-Amylase and α-Glucosidase Inhibition: In the context of diabetes, the inhibition of α-amylase and α-glucosidase can help control postprandial hyperglycemia. nih.gov Novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of these enzymes. nih.gov These enzymes are responsible for the breakdown of carbohydrates into glucose. nih.gov By inhibiting them, the rate of glucose absorption into the bloodstream can be reduced. nih.gov

Antioxidant Properties

Derivatives of this compound have demonstrated notable antioxidant capabilities, primarily attributed to their ability to scavenge free radicals. In studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, certain acyl-hydrazone derivatives showed significant free-radical scavenging ability. nih.gov Specifically, derivatives featuring monohydroxy, para-fluorine, and 2,4-dichloro substitutions on the phenyl ring exhibited enhanced antioxidant potential. nih.gov

Further research into a catechol hydrazinyl-thiazole (CHT) derivative, which incorporates a 3',4'-dihydroxyphenyl moiety, revealed exceptionally strong antioxidant activity. mdpi.com In comparative in vitro assays, this CHT molecule demonstrated a scavenging activity against the ABTS radical cation (ABTS•+) that was 3.16 times more intense than the standard antioxidant, Trolox. mdpi.com Similarly, in a DPPH radical scavenging assay, the CHT derivative was found to be significantly more potent than standard antioxidants, with an IC₅₀ value 3.28 times lower than Trolox and 4.94 times lower than ascorbic acid. mdpi.com The combination of the thiazole pharmacophore with polyphenolic structures has been identified as a promising strategy for creating compounds with substantial antioxidant activity. nih.gov

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Derivative | Assay | Result | Reference |

|---|---|---|---|

| Catechol hydrazinyl-thiazole (CHT) | ABTS | 3.16x more active than Trolox | mdpi.com |

| Catechol hydrazinyl-thiazole (CHT) | DPPH | IC₅₀ 4.94x lower than Ascorbic Acid | mdpi.com |

| Monohydroxy substituted hydrazone | DPPH | Exhibited good free-radical scavenging ability | nih.gov |

| Para-fluorine substituted hydrazone | DPPH | Exhibited good free-radical scavenging ability | nih.gov |

| 2,4-dichloro substituted hydrazone | DPPH | Exhibited good free-radical scavenging ability | nih.gov |

Antidiabetic Potential

The thiazole framework is a key component in the design of potential antidiabetic agents, with many derivatives showing inhibitory effects on enzymes crucial to carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.gov The inhibition of these enzymes helps to control postprandial hyperglycemia, a key aspect of managing diabetes mellitus. nih.gov

A series of piperidine-bearing hydrazinyl-thiazole derivatives were synthesized and evaluated for their enzyme inhibitory properties. nih.gov One particular (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazole derivative was identified as a highly potent α-glucosidase inhibitor, with an IC₅₀ value of 6.2 ± 0.19 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 37.7 ± 0.19 µM). nih.gov In another study, a new class of imidazopyridine-bearing thiazole analogs was synthesized, with several compounds showing remarkable α-glucosidase inhibitory activity. nih.gov The most active compounds from this series exhibited IC₅₀ values as low as 5.57 ± 3.45 µM. nih.gov

Table 2: Antidiabetic Activity of Selected Thiazole Derivatives

| Derivative Class | Target Enzyme | Most Potent IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| (E)‐2‐(2‐(arylmethylene)hydrazinyl)‐4‐arylthiazoles | α-Glucosidase | 6.2 ± 0.19 | nih.gov |

| Imidazopyridine-bearing thiazoles | α-Glucosidase | 5.57 ± 3.45 | nih.gov |

| 1,3,4-Thiadiazoles with butanoic acid linker | α-Glucosidase | 6.70 | mdpi.com |

| 1,3,4-Thiadiazoles with benzoic acid linker | α-Glucosidase | 3.66 | mdpi.com |

Anticonvulsant Properties

The this compound scaffold serves as a precursor for synthesizing other heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, which are known to possess significant anticonvulsant properties. nih.govnih.govfrontiersin.org The mechanism often involves the modulation of GABAergic neurotransmission; the 1,3,4-thiadiazole ring can interact with GABAₐ receptors, leading to an influx of chloride ions that prevents abnormal neuronal firing in the brain. nih.govfrontiersin.org

Screening of these derivative compounds is typically performed using in vivo models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govfrontiersin.org Studies on various 1,3,4-thiadiazole derivatives have shown that these compounds can be highly effective and exhibit low toxicity, making them a promising area for anticonvulsant research. nih.govfrontiersin.org

Anti-inflammatory Properties

Similar to the anticonvulsant activity, the anti-inflammatory potential of this compound derivatives is often realized through their conversion into other heterocyclic structures like 1,2,4-triazolethiones. nih.gov These compounds have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov For instance, a 1,2,4-triazolethione derivative was identified as a potent dual inhibitor of both COX-2 (IC₅₀ = 2.1 μM) and 5-LOX (IC₅₀ = 2.6 μM), demonstrating significant anti-inflammatory potential. nih.gov

Structure-Activity Relationships (SAR)

Impact of Substituent Position and Nature

The type and placement of chemical groups (substituents) on the core structure are critical in determining the pharmacological profile.

For Antioxidant Activity : The presence of hydroxyl groups, particularly in a catechol (3',4'-dihydroxy) arrangement on a phenyl ring, dramatically enhances antioxidant capacity. mdpi.com Additionally, substitutions with electron-withdrawing groups like para-fluorine and 2,4-dichloro on a phenyl ring attached to the hydrazone linkage have been shown to result in better free-radical scavenging. nih.gov

For Antidiabetic Activity : The introduction of substituents capable of forming hydrogen bonds or those with strong electron-withdrawing characteristics has been linked to superior α-glucosidase inhibition. nih.gov In a series of 1,3,4-thiadiazole derivatives, the nature of the linker was crucial; compounds with a benzoic acid linker (IC₅₀ = 3.66 mM) or a butanoic acid linker (IC₅₀ = 6.70 mM) showed significantly higher inhibitory activity against α-glucosidase compared to the standard drug acarbose (IC₅₀ = 13.88 mM). mdpi.com

For Anticonvulsant Activity : In related 1,3,4-thiadiazole derivatives, compounds substituted with an electron-withdrawing group generally exhibit good potency. nih.govfrontiersin.org The essential features for this activity often include an electron-donor group, a hydrophobic aryl ring, and a hydrogen bonding domain. nih.govfrontiersin.org

Role of the Thiazole Ring and Fused Heterocycles

The thiazole ring itself is considered a "privileged structure" or an essential pharmacophore for a wide range of biological activities. nih.govnih.gov Its presence is fundamental to the antioxidant, antidiabetic, and other properties observed in its derivatives. nih.govnih.gov

The strategic fusion or linking of the thiazole ring with other heterocyclic systems is a common and effective method to enhance or modulate biological activity. nih.gov

The formation of 1,3,4-thiadiazole or 1,2,4-triazole rings from the carbohydrazide precursor is a key step in creating potent anticonvulsant and anti-inflammatory agents. nih.govnih.govfrontiersin.org

Fusing the thiazole moiety with an imidazopyridine system has been shown to produce highly effective α-glucosidase inhibitors for potential antidiabetic applications. nih.gov

Studies have concluded that the 1,3,4-thiadiazole ring, when incorporated into the final structure, is crucial for cytotoxic activity against cancer cell lines. nih.gov This highlights the synergistic effect of combining different heterocyclic scaffolds to achieve desired pharmacological outcomes.

Influence of Electron-Donating and Electron-Withdrawing Groups

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic rings within the molecule. Specifically, the presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) can dramatically alter the potency and type of biological activity observed. Structure-activity relationship (SAR) studies have consistently demonstrated that the electronic properties of these substituents are a key determinant of the compounds' efficacy in various therapeutic areas, including as anticancer and antimicrobial agents.

Research into a series of thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors for cancer treatment revealed a clear trend regarding the influence of electronic effects. nih.gov The substitution of mono-electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), on the terminal phenyl ring of the molecule led to a decrease in inhibitory potency against c-Met kinase. nih.gov Conversely, the introduction of mono-electron-withdrawing groups, like halogens (F, Cl, Br), resulted in improved activity. nih.gov This enhancement was even more pronounced when double electron-withdrawing groups were present on the terminal benzene (B151609) ring, suggesting that an electron-deficient phenyl ring is preferable for potent c-Met inhibition. nih.gov

The following table illustrates the impact of electron-donating and electron-withdrawing substituents on the c-Met kinase inhibitory activity of selected thiazole carboxamide derivatives.

| Compound | R¹ | R² | IC₅₀ (nM) nih.gov |

| 51w (Reference) | 3-F | C₆H₅ | 24.27 |

| 51x | 3-F | 4-Me-C₆H₅ | 31.54 |

| 51y | 3-F | 4-OMe-C₆H₅ | 36.68 |

| 51z | 3-F | 3,4-di-OMe-C₆H₅ | 45.51 |

| 51ak | 3-F | 3-Cl-4-F-C₆H₅ | 3.89 |

| 51al | 3-F | 3,4-di-F-C₆H₅ | 5.23 |

This trend is not limited to anticancer activity. Studies on a series of 4-methyl-N′-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides also highlighted the differential effects of these electronic groups. nih.gov In this case, derivatives bearing electron-donating methoxy and methyl groups at the para position of the phenyl rings demonstrated excellent free radical scavenging capabilities. nih.gov In contrast, derivatives with electron-withdrawing fluoro, chloro, and bromo substituents at the same position exhibited superior cytotoxic and antimicrobial activities. nih.gov This suggests a functional divergence based on the electronic nature of the substituents: electron-donating groups favor antioxidant activity, while electron-withdrawing groups enhance cytotoxicity and antimicrobial action.

The general principle that electron-withdrawing groups enhance certain biological activities is supported by other studies on related heterocyclic compounds. For instance, in a series of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups such as Cl, Br, and F on the phenyl ring was associated with higher anticonvulsant activity. mdpi.com Similarly, for benzo nih.govresearchgate.netthiazolo[2,3-c] nih.govnih.govnih.govtriazole derivatives, an electron-withdrawing group at the para-position of an aromatic ring was found to improve antibacterial activity. researchgate.net

However, the relationship between electronic structure and biological activity is not always straightforward. In some complex organometallic compounds, such as certain Ru(II) polypyridyl complexes, both electron-donating and electron-withdrawing groups have been found to contribute to antitumor activity. nih.gov This suggests that the total electronic effect, rather than the influence of a single group, should be taken into account. nih.gov For the this compound scaffold, while the prevailing evidence points to a clear advantage for electron-withdrawing groups in enhancing anticancer and antimicrobial activities, the role of electron-donating groups in promoting other activities like antioxidant effects should not be overlooked.

The table below summarizes the observed influence of electron-donating and electron-withdrawing groups on the biological activities of this compound and related derivatives.

| Substituent Type | Biological Activity |

| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Decreased c-Met kinase inhibitory activity nih.gov |

| Excellent free radical scavenging effects nih.gov | |

| Electron-Withdrawing Groups (e.g., -F, -Cl, -Br) | Improved c-Met kinase inhibitory activity nih.gov |

| Outperformed in cytotoxic and antimicrobial activities nih.gov | |

| Higher anticonvulsant activity in related thiazole hybrids mdpi.com | |

| Improved antibacterial activity in related thiazole derivatives researchgate.net |

Applications in Advanced Materials and Catalysis

Catalytic Applications of Metal Complexes

While direct catalytic studies on metal complexes of 4-Methyl-1,3-thiazole-2-carbohydrazide are not extensively documented, the broader class of hydrazone and thiazole-containing metal complexes has demonstrated considerable catalytic efficacy. These complexes are particularly noted for their performance in oxidation reactions. For instance, dioxidovanadium(V) complexes with thiazole-hydrazone ligands have been effectively used as catalysts for the oxidation of olefins. researchgate.net Similarly, hydrazone-based dioxidomolybdenum(VI) complexes have shown excellent catalytic efficiency in the oxidation of omeprazole sulfide, achieving complete conversion with high product selectivity. nih.gov

The catalytic utility of such complexes extends to other significant organic reactions. For example, novel thiazole (B1198619) complexes have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The general catalytic activity of hydrazone metal complexes is a well-established area of research, with applications in various biological and analytical fields. researchgate.net A review of transition metal complexes with thiosemicarbazides and thiocarbohydrazides, which are structurally related to this compound, also highlights their use in catalysis. mdpi.com

The following table summarizes the catalytic activities of metal complexes derived from analogous hydrazone and thiazole-containing ligands, suggesting the potential applications for complexes of this compound.

| Catalyst Type | Reaction Catalyzed | Key Findings | Reference |

| Dioxidovanadium(V) complexes with thiazole-hydrazone ligands | Oxidation of olefins | Effective catalytic activity in olefin oxidation. | researchgate.net |

| Hydrazone-based dioxidomolybdenum(VI) complexes | Oxidation of omeprazole sulfide | Complete conversion of the substrate with 100% product selectivity. | nih.gov |

| Thiazole-Pd(II) complex | Synthesis of pyrazole-4-carbonitrile derivatives | Promising reusable catalyst in a one-pot synthesis. | acs.org |

Potential as NLO Materials

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems and significant charge-transfer characteristics are often good candidates for NLO materials. The structure of this compound, incorporating a π-electron-rich thiazole ring, suggests its potential for NLO applications.

Research on related thiazole derivatives has shown that they can be promising candidates for new NLO materials. researchgate.net Thiazolidinone derivatives, for example, have been synthesized and their third-order nonlinear optical properties investigated. researchgate.net Furthermore, metal-organic frameworks (MOFs) incorporating thiazole and thiadiazole-based ligands have been explored for their luminescent and potential NLO properties. mdpi.comresearchgate.net The rigid structure of thiazole linkages in covalent organic frameworks has also been shown to be beneficial for photocatalytic applications, which can be related to their electronic properties relevant to NLO activity. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been employed to investigate the NLO properties of thiazole and triazole derivatives, revealing significant hyperpolarizabilities that indicate their potential for NLO applications. nih.govresearchgate.net While direct experimental data on the NLO properties of this compound is limited, the findings from related compounds are encouraging. The potential for second-harmonic generation (SHG), a key NLO phenomenon, has been demonstrated in metal-organic frameworks, some of which feature ligands with structural similarities to the compound of interest. researchgate.net

The table below presents findings on the NLO properties of related thiazole-containing compounds, illustrating the potential of this compound in this domain.

| Compound/Material Type | NLO Property Investigated | Key Findings | Reference |

| Thiazolidinone derivatives | Third-order nonlinear optical properties | Demonstrated significant third-order NLO susceptibility. | researchgate.net |

| Cd-based metal-organic framework (MOF) derivatives | Second-Harmonic Generation (SHG) | Exhibited SHG activity, indicating non-centrosymmetric structures. | researchgate.net |

| N-phenylpropanamide based derivatives with 1,2,4-triazole (B32235) | First and second hyperpolarizabilities | DFT studies showed significant linear polarizability and hyperpolarizabilities, suggesting NLO potential. | nih.govresearchgate.net |

| Thiazole- and Thiadiazole-Based MOFs | Luminescence and potential for NLO | The presence of thiazole and thiadiazole ligands contributes to the luminescent properties of MOFs, which can be indicative of NLO activity. | mdpi.comresearchgate.net |

Future Directions and Research Perspectives

Design of Novel Multi-Targeting Agents

The complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases has underscored the limitations of the "one-target, one-drug" paradigm. This has propelled the design of multi-target-directed ligands (MTDLs) as a more effective therapeutic strategy. The 4-Methyl-1,3-thiazole-2-carbohydrazide scaffold is an excellent candidate for the development of such agents due to the known diverse biological activities of the thiazole (B1198619) ring.

Future research can focus on designing hybrid molecules that conjugate the this compound core with other known pharmacophores to simultaneously modulate multiple biological targets. For instance, new thiazole-clubbed piperazine (B1678402) derivatives have been designed as multi-target agents for Alzheimer's disease by inhibiting acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov Similarly, linking the thiazole-carbohydrazide moiety to structures known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX) could yield potent anti-inflammatory agents with a dual mechanism of action.

In the realm of oncology, researchers have successfully synthesized hydrazinyl-thiazole derivatives that exhibit dual inhibitory effects on the epidermal growth factor receptor (EGFR) and aromatase, both crucial targets in cancer therapy. researchgate.net This precedent supports the future design of this compound derivatives that could target multiple cancer-related pathways. The hydrazide group can be used as a linker to connect to other anticancer fragments, creating synergistic MTDLs.

Table 1: Examples of Thiazole-Based Multi-Targeting Strategies

| Therapeutic Area | Targets Modulated | Example Scaffold/Strategy | Reference |

|---|---|---|---|

| Alzheimer's Disease | hAChE, hBuChE, β-amyloid aggregation, metal chelation | Thiazole-clubbed piperazine derivatives | nih.gov |

| Cancer | EGFR, Aromatase | Hydrazinyl-thiazole derivatives | researchgate.net |

| Inflammation | COX, LOX | Pyridine- and thiazole-based hydrazides | nih.gov |

Exploration of New Derivatization Pathways

The chemical reactivity of this compound, particularly the hydrazide functional group, provides a fertile ground for extensive derivatization to create large libraries of new chemical entities.

The most straightforward and widely explored pathway is the condensation of the carbohydrazide (B1668358) with a diverse range of aldehydes and ketones to form hydrazone derivatives. mdpi.comnih.govdergipark.org.tr This reaction is typically high-yielding and allows for the introduction of a vast array of substituents, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. For example, studies on 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) have shown that condensation with different aldehydes produces derivatives with significant antimicrobial activity. mdpi.com

Beyond simple hydrazones, the hydrazide moiety can serve as a precursor for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These ring systems are themselves well-known pharmacophores, and their incorporation could impart novel biological activities. For instance, researchers have synthesized 1,3,4-thiadiazole (B1197879) derivatives from carbohydrazide precursors to develop new anti-Candida agents. nih.gov

Future synthetic explorations could also involve:

N-acylation: Reaction with various acyl chlorides or carboxylic acids to form diacylhydrazines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonyl hydrazides, a class of compounds that has shown promise as antimycobacterial agents. nih.gov

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions to build more complex, rigid scaffolds. For example, reacting the parent carbohydrazide with ethyl-2-chloroacetoacetate can yield a thiazole-4-carboxylate, which can be further modified. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Reaction Type | Reagents | Resulting Functional Group/Scaffold | Potential Application | Reference |

|---|---|---|---|---|